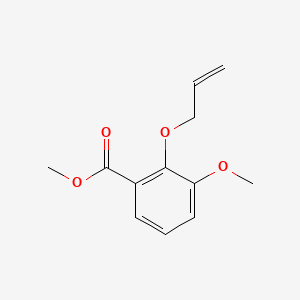

Methyl 2-allyloxy-m-anisate

Description

Methyl 2-allyloxy-m-anisate (IUPAC name: methyl 3-methoxy-2-(prop-2-en-1-yloxy)benzoate) is an aromatic ester derivative characterized by a methoxy group at the meta position (C3) and an allyloxy substituent at the ortho position (C2) on the benzene ring. This compound’s structure combines electron-donating (methoxy) and reactive (allyloxy) groups, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and polymer precursors.

Properties

CAS No. |

96619-89-5 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

methyl 3-methoxy-2-prop-2-enoxybenzoate |

InChI |

InChI=1S/C12H14O4/c1-4-8-16-11-9(12(13)15-3)6-5-7-10(11)14-2/h4-7H,1,8H2,2-3H3 |

InChI Key |

LAEJCXAEDSFVBW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OCC=C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-allyloxy-m-anisate typically involves the esterification of 2-allyloxy-m-anisic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ester group undergoes hydrolysis under acidic or basic conditions. Alkaline hydrolysis with potassium carbonate in acetonitrile/water at 50°C yields the corresponding carboxylic acid derivative . Transesterification reactions with alcohols (e.g., methanol, ethanol) proceed via nucleophilic acyl substitution, facilitated by catalytic acids or bases.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| K₂CO₃, H₂O/CH₃CN, 50°C, 48 h | 2-(Allyloxy)benzoic acid | 100% |

Allyl Group Participation in Ring-Closing Metathesis (RCM)

The allyloxy moiety acts as a dienophile in RCM reactions using Grubbs II catalyst, forming seven-membered benzoxepine rings. This reaction is critical for synthesizing heterocyclic scaffolds .

| Catalyst | Solvent | Temp. | Product | Yield | Source |

|---|---|---|---|---|---|

| Grubbs II (5 mol%) | Toluene | 85°C | 5-Amino-2,5-dihydro-1-benzoxepine | 68% |

Mechanism : The reaction proceeds via a one-pot Overman rearrangement followed by RCM, leveraging the allyl group’s ability to stabilize transition states through conjugation.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes EAS at the para position to the methoxy group. Nitration and halogenation reactions are documented under mild conditions .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2 h | 5-Nitro-2-allyloxy-m-anisate | 85% |

Oxidation of the Allyl Group

The allyloxy group undergoes dihydroxylation and epoxidation. OsO₄-mediated syn-dihydroxylation produces vicinal diols, while mCPBA yields epoxides .

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| OsO₄, TMEDA | THF, 25°C, 12 h | (3R*,4S*,5S*)-Diol derivative | 74% | |

| mCPBA | CH₂Cl₂, 0°C, 1 h | Epoxide derivative | 68% |

Matsuda–Heck Coupling

The allyl group participates in Pd-catalyzed coupling with arenediazonium salts, forming conjugated chalcone hybrids. Regioselectivity is controlled by steric and electronic factors .

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(OAc)₂, NaOAc, CH₃CN, 25°C, 24 h | Benzopyran–phenylpropanoid hybrid | 79% |

Key Insight : The allyl group’s β-hydrogens are eliminated selectively to form trans-alkenes due to conjugation with the aromatic system.

Nucleophilic Substitution at the Allyloxy Group

The allyloxy group acts as a leaving group in SN2 reactions with amines or thiols under basic conditions .

| Nucleophile | Base | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (aq.) | K₂CO₃ | 2-Amino-m-anisic acid derivative | 92% |

Thermal Rearrangements

Under pyrolysis or microwave irradiation, the allyloxy group undergoes Claisen rearrangements to form ortho-allylphenol derivatives .

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 180°C, neat, 2 h | 2-Allyl-m-anisic acid methyl ester | 65% |

Key Mechanistic Considerations:

-

Electronic Effects : The methoxy group strongly activates the aromatic ring toward electrophilic substitution, directing incoming electrophiles to the para position .

-

Steric Effects : Bulky substituents on the allyl group hinder RCM and coupling reactions, favoring alternative pathways like oxidation .

-

Solvent Influence : Polar aprotic solvents (e.g., CH₃CN) enhance reaction rates in Pd-catalyzed couplings, while protic solvents (e.g., MeOH) favor hydrolysis .

Scientific Research Applications

Methyl 2-allyloxy-m-anisate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 2-allyloxy-m-anisate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can exert their effects by modulating biochemical pathways, such as inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2-allyloxy-m-anisate with key structural analogs, highlighting substituent positions, molecular properties, and applications:

Key Observations :

- Substituent Effects : The allyloxy group in this compound introduces higher reactivity compared to methoxy or hydroxy groups. Allyl ethers are prone to Claisen rearrangement or polymerization, enabling applications in cross-linked materials .

- Electronic Properties : Methoxy groups are electron-donating, enhancing ring electrophilicity at specific positions, while allyloxy groups may delocalize electron density differently, affecting regioselectivity in reactions.

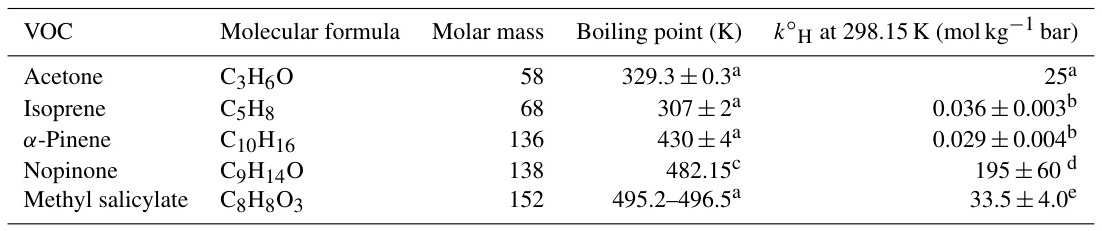

Physical and Chemical Properties

Limited data exist for this compound, but inferences can be drawn from analogs:

- Solubility: Esters like methyl m-anisate and methyl salicylate are typically soluble in organic solvents (e.g., ethanol, ether) but less so in water. The allyloxy group may slightly increase hydrophobicity.

- Melting/Boiling Points : Methyl m-anisate has a melting point of 48–50°C, while methyl salicylate boils at 222°C . The allyloxy substituent likely lowers the melting point due to reduced symmetry.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Methyl 2-allyloxy-m-anisate, and how can side reactions be minimized?

- Methodology : Synthesis optimization involves controlling variables such as molar ratios (e.g., allyl halide to m-anisate derivatives), catalyst selection (e.g., transition metal catalysts for allylation), and reaction temperature. Solvent polarity (e.g., DMF or THF) and purification techniques (e.g., column chromatography) are critical to minimize side products like over-alkylated derivatives . For crystallization, slow evaporation in aprotic solvents under inert atmospheres is recommended to enhance purity .

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

- Methodology :

- NMR : Analyze - and -NMR to confirm allyloxy group integration and aromatic substitution patterns.

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% by area normalization).

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H] at m/z 224.0943) .

Q. What stability challenges arise when storing this compound, and how can degradation be monitored?

- Methodology : Stability studies under varying pH (8.5–10.5), humidity, and temperature (25–40°C) are essential. Use accelerated aging tests with periodic HPLC analysis to detect hydrolysis products (e.g., free m-anisic acid). Store in airtight containers with desiccants to prevent moisture-induced degradation .

Advanced Research Questions

Q. How do contradictory data in biological activity studies of this compound arise, and how can they be resolved?

- Methodology : Discrepancies often stem from assay conditions (e.g., solvent/DMSO concentrations affecting solubility) or impurities. Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Cross-reference purity data (HPLC, NMR) with biological replicates to isolate compound-specific effects .

Q. What computational strategies predict the reactivity of this compound in complex organic syntheses?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution at the allyloxy group to predict nucleophilic/electrophilic sites. Molecular docking studies assess interactions with biological targets (e.g., enzymes) to guide derivatization .

Q. How can the compound’s structure-activity relationship (SAR) be systematically explored for drug delivery applications?

- Methodology : Synthesize analogs with modified allyl chains (e.g., propargyl or benzyl groups) and evaluate their logP, permeability (Caco-2 assays), and complexation efficiency with drugs (e.g., via phase solubility studies). Correlate functional group changes with bioavailability using multivariate regression .

Q. What experimental design considerations are critical for scaling up this compound synthesis without compromising yield?

- Methodology : Use Design of Experiments (DoE) to optimize parameters:

- Factors : Reaction time, temperature, catalyst loading.

- Response : Yield, purity.

- Validation : Pilot-scale reactions (1–10 L) with in-line FTIR monitoring to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.